molecular formula C7H9NOS B1305501 2-(2-Pyridylthio)ethan-1-ol CAS No. 77555-27-2

2-(2-Pyridylthio)ethan-1-ol

Cat. No.: B1305501
CAS No.: 77555-27-2
M. Wt: 155.22 g/mol
InChI Key: VKXCZEICJYQFIT-UHFFFAOYSA-N
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Description

2-(2-Pyridylthio)ethan-1-ol is an organic compound with the molecular formula C7H9NOS It is characterized by the presence of a pyridine ring attached to a thioether and an ethanol group

Biochemical Analysis

Biochemical Properties

2-(2-Pyridylthio)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain metal ions, facilitating catalytic activities in enzymatic reactions. The compound’s interaction with enzymes such as oxidoreductases and transferases can enhance or inhibit their activity, depending on the specific biochemical context .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. Additionally, the compound may interact with DNA or RNA, influencing gene expression by altering transcriptional or translational processes. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating cellular processes. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may participate in redox reactions, affecting the balance of reactive oxygen species and antioxidant defenses. These interactions are essential for maintaining cellular homeostasis and metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and function, making it important to understand its transport dynamics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular distribution provides insights into its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Pyridylthio)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-mercaptopyridine and ethylene oxide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Large-scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

2-(2-Pyridylthio)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethanol group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with substituted ethanol groups.

Scientific Research Applications

2-(2-Pyridylthio)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylthio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(2-Pyridylthio)ethan-1-ol can be compared with similar compounds such as:

    2-Mercaptopyridine: Lacks the ethanol group, making it less versatile in certain reactions.

    2-(2-Pyridylthio)ethanamine: Contains an amine group instead of an ethanol group, leading to different reactivity and applications.

    2-(2-Pyridylthio)ethanoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.

The uniqueness of this compound lies in its combination of a pyridine ring, thioether, and ethanol group, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

2-pyridin-2-ylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCZEICJYQFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379283
Record name 2-(2-pyridylthio)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77555-27-2
Record name 2-(2-pyridylthio)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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